Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl3-methoxy-5-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using halogens or nitro groups as substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl3-methoxy-5-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl3-methoxy-5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl3-methoxy-5-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Studied for its anticancer properties.
What sets Methyl3-methoxy-5-methylbenzofuran-2-carboxylate apart is its unique combination of methoxy and methyl groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis details.
Chemical Structure and Properties
This compound has the molecular formula C11H12O4. The presence of methoxy and carboxylate functional groups plays a significant role in its biological interactions. These groups can facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial properties. Additionally, its anticancer effects may stem from inducing apoptosis in cancer cells through activation of caspases.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Gram-positive bacteria | Significant inhibition | |
Gram-negative bacteria | Moderate inhibition | |
Fungi | Effective antifungal |
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to reduce cell viability significantly at certain concentrations indicates its potential as an anticancer agent.
Case Studies
- Cytotoxicity Studies : In vitro studies revealed that at concentrations around 100 µM, this compound reduced the viability of K562 (leukemia), HeLa (cervical), and MOLT-4 (T-cell leukemia) cells by over 50% . The IC50 values ranged from 20 to 85 µM across different cell lines, indicating a broad spectrum of activity but also a lack of selectivity between cancerous and normal cells .
- Mechanistic Insights : The induction of apoptosis was confirmed through the activation of caspases, suggesting that the compound triggers programmed cell death in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often beginning with simpler benzofuran derivatives. The introduction of methyl and methoxy groups enhances its biological activity.
Synthesis Overview
The following table summarizes key steps in the synthesis process:
Step | Reagents Used | Yield (%) |
---|---|---|
Starting Material Preparation | Benzofuran derivatives | Variable |
Methylation | Methyl iodide or similar | Up to 76% |
Carboxylation | Carbon dioxide or carboxylic acid | Variable |
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3-methoxy-5-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-7-4-5-9-8(6-7)10(14-2)11(16-9)12(13)15-3/h4-6H,1-3H3 |
InChI Key |
CBNPUUBIGVWBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2OC)C(=O)OC |
Origin of Product |
United States |
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